molecular formula C20H22N6O2 B4517671 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B4517671
M. Wt: 378.4 g/mol
InChI Key: WKHRQIWJXRHEBV-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine features a piperazine core substituted with two distinct moieties: a 3-methoxyphenyl group at the 1-position and a 4-methyl-3-(tetrazol-1-yl)benzoyl group at the 4-position. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its hydrogen-bonding capacity and metabolic stability, which often enhances pharmacokinetic properties in drug candidates . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors such as dopamine or serotonin subtypes, or as an antiviral/antibacterial agent .

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[4-methyl-3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-6-7-16(12-19(15)26-14-21-22-23-26)20(27)25-10-8-24(9-11-25)17-4-3-5-18(13-17)28-2/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHRQIWJXRHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is formed by reacting with appropriate reagents under controlled conditions.

    Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Introduction of Tetrazolylbenzoyl Group: The final step involves the reaction of the intermediate with 4-methyl-3-(1H-tetrazol-1-yl)benzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of 1-(3-hydroxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine.

    Reduction: Formation of 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzyl]piperazine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H22N6O2
  • Molecular Weight : 378.4277 g/mol
  • Structural Characteristics : The compound features a piperazine core substituted with a methoxyphenyl group and a benzoyl moiety containing a tetrazole ring, which is known for enhancing biological activity and solubility.

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit promising anticancer properties. For instance, studies have shown that tetrazole-containing compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the tetrazole moiety in 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine may enhance its potency against various cancer cell lines due to its ability to modulate the activity of enzymes involved in tumor metabolism .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Tetrazoles are known to possess broad-spectrum antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of piperazine derivatives. Compounds similar to this compound have been reported to exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of neurotransmitter systems through these compounds could lead to new treatments for anxiety and depression .

Case Study 1: Anticancer Efficacy

A study published in European Journal of Medicinal Chemistry highlighted the synthesis of various tetrazole derivatives, including those resembling our compound, which showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In an investigation reported in Chemosphere, researchers evaluated the antimicrobial activity of several tetrazole derivatives, finding that certain compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study suggested that modifications to the tetrazole structure could enhance antimicrobial efficacy, indicating potential for further development of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and chemical relevance of the target compound, a comparative analysis with structurally analogous piperazine derivatives is provided below. Key differences in substituents, biological targets, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name / ID Key Substituents Biological Target / Activity Notable Properties Reference
Target Compound 3-Methoxyphenyl, 4-methyl-3-tetrazole-benzoyl Potential CNS/antiviral targets Tetrazole enhances stability/H-bonding
SC211 (CHEMBL329228) 3-Methoxyphenyl, 4-chlorophenyl-propanamide D4 receptor (high affinity) Lacks tetrazole; benzamide scaffold
Compound 8d 3-Methoxybenzoyl, pyridin-2-yl acetamide Not specified (synthetic intermediate) Melting point: 207–209°C; EI-MS: 458
Antibacterial Derivatives 2-Methoxyphenyl, propenyl-chlorophenyl Gram-positive/-negative bacteria Positional isomer (2- vs. 3-methoxy)
Compound 5i 3-Methoxyphenyl, phthalazin-1-amine C1s inhibitor (coagulation pathway) Piperazine-phthalazine hybrid
F319-1308 (ChemDiv) 5-Cyclopropyl-oxadiazolyl, 3-CF3-phenyl CCR5 antagonist (HIV entry inhibition) Oxadiazole vs. tetrazole substituent

Key Observations

Structural Features and Receptor Affinity The tetrazole moiety in the target compound distinguishes it from analogs like SC211 (benzamide) or F319-1308 (oxadiazole). Tetrazoles are known to mimic carboxylates, enhancing binding to metal ions or polar residues in receptor pockets . This could confer unique selectivity compared to SC211, which exhibits D4 receptor affinity but lacks such a moiety . The 3-methoxyphenyl group contrasts with the 2-methoxy substitution in antibacterial derivatives (), where positional isomerism significantly alters activity. The 3-methoxy group may optimize steric compatibility with orthosteric binding sites in CNS targets .

Tetrazole’s metabolic stability contrasts with labile groups (e.g., esters or amides), suggesting longer in vivo half-life .

Biological Activity

  • Compared to CCR5 antagonist F319-1308 (oxadiazole substituent), the target compound’s tetrazole may engage similar hydrogen-bonding networks but with distinct electronic profiles, affecting antiviral potency .
  • The antibacterial 2-methoxyphenyl derivatives () highlight the importance of substituent position; the target’s 3-methoxy group may reduce antibacterial efficacy but enhance CNS receptor interactions .

Synthetic Considerations

  • The tetrazole ring is likely synthesized via [2+3] cycloaddition between nitriles and sodium azide, a common route for such heterocycles . This differs from SC211’s amide coupling or F319-1308’s oxadiazole formation .

Research Findings and Implications

  • Target Compound vs. SC211 : While both share a 3-methoxyphenyl-piperazine scaffold, the tetrazole-benzoyl group in the target compound may shift receptor selectivity from D4 (SC211) to 5-HT1A or CCR5, as seen in related compounds .
  • Antibacterial Activity : The 2-methoxy positional isomerism in underscores the need for precise substitution patterns; the target’s 3-methoxy group may favor CNS over antibacterial applications .
  • Druglikeness : The tetrazole’s balance of polarity and stability positions this compound favorably for oral bioavailability compared to derivatives with higher melting points or excessive hydrophilicity .

Biological Activity

1-(3-Methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O2_{2}
  • CAS Number : [to be assigned]

The presence of the methoxyphenyl and tetrazolyl groups suggests potential interactions with various biological targets.

1. Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A_{1A} receptor. For instance, studies have shown that related piperazine derivatives can selectively activate these receptors, leading to various neuropharmacological effects .

2. Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anxiolytic Effects : Activation of 5-HT1A_{1A} receptors is associated with anxiolytic properties. In vivo studies demonstrate that administration of similar compounds leads to reduced anxiety-like behaviors in rodent models .
  • Antidepressant Activity : The modulation of serotonin pathways suggests potential antidepressant effects. Compounds with structural similarities have been shown to enhance serotonergic neurotransmission, which may alleviate depressive symptoms .

3. Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • Study on Behavioral Changes : A study involving the administration of a piperazine derivative demonstrated significant reductions in immobility time in forced swim tests, indicative of antidepressant-like effects .
  • Neurotransmitter Modulation : Another study reported that similar compounds inhibited the activity of adenylate cyclase in hippocampal membranes, suggesting a mechanism through which these compounds exert their effects on neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor BindingHigh affinity for 5-HT1A_{1A} receptors
Anxiolytic EffectsReduced anxiety-like behaviors in rodents
Antidepressant ActivityEnhanced serotonergic neurotransmission
Neurotransmitter ModulationInhibition of adenylate cyclase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine
Reactant of Route 2
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1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine

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